molecular formula C20H17ClN2O4 B6421761 5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide CAS No. 878716-68-8

5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide

Cat. No.: B6421761
CAS No.: 878716-68-8
M. Wt: 384.8 g/mol
InChI Key: KQHGAXPVJRXWAX-UHFFFAOYSA-N
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Description

5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with a suitable electrophile.

    Attachment of the acetamidophenyl group: This can be done through an amide coupling reaction, using reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or hydroxyl derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-bromophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide
  • 5-[(2-fluorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide
  • 5-[(2-methylphenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide

Uniqueness

5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-13(24)22-14-6-8-15(9-7-14)23-20(25)19-11-10-16(27-19)12-26-18-5-3-2-4-17(18)21/h2-11H,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHGAXPVJRXWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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